molecular formula C7H9N3 B1489454 1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-37-2

1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1489454
CAS No.: 2097945-37-2
M. Wt: 135.17 g/mol
InChI Key: CHCHCOFWQWRQLQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-b]pyrazole family

Mechanism of Action

Target of Action

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

The mode of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with its targets, leading to changes in the targets’ function. The compound is selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles . The main donor-acceptor interaction in the compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .

Biochemical Pathways

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .

Result of Action

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the compound’s solubility in aqueous media is significantly improved when the indole ring is substituted with a 1h-imidazo[1,2-b]pyrazole .

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the hexose monophosphate shunt pathway, stimulating the generation of reactive oxygen species . This interaction is associated with the instability of glutathione and enhanced formate oxidation in red blood cells . Additionally, this compound has been found to inhibit cellular proliferation in bone marrow and duodenal crypts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours of exposure . This inhibition is followed by a recovery phase, with cellular functions returning to pre-exposure levels after 72 hours

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the hexose monophosphate shunt pathway enzymes results in the generation of reactive oxygen species, which in turn affects cellular metabolism . Additionally, its ability to inhibit cellular proliferation is linked to its interaction with cell cycle regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on cellular proliferation are most pronounced during the first 24 hours of exposure, with a gradual recovery observed over the next 48 hours . This temporal pattern suggests that the compound’s effects are reversible and dependent on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of cellular proliferation and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the hexose monophosphate shunt pathway enzymes is particularly noteworthy, as it leads to the generation of reactive oxygen species and modulation of metabolic flux . The compound’s effects on metabolite levels and overall metabolic balance are still being investigated, but initial findings suggest significant alterations in these parameters.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical determinants of its activity and function. Studies have shown that the compound is efficiently transported into cells and distributed within various cellular compartments, including the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. For instance, its accumulation in the nucleus is associated with changes in gene expression and modulation of cell signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazo[1,2-b]pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with 1H-imidazo[1,2-b]pyrazole under specific reaction conditions, such as heating in an inert atmosphere to promote the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Ethyl-1H-imidazo[1,2-b]pyrazole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-methyl-1H-imidazo[1,2-b]pyrazole

  • 1-propyl-1H-imidazo[1,2-b]pyrazole

  • 1-butyl-1H-imidazo[1,2-b]pyrazole

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Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-9-5-6-10-7(9)3-4-8-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHCOFWQWRQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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